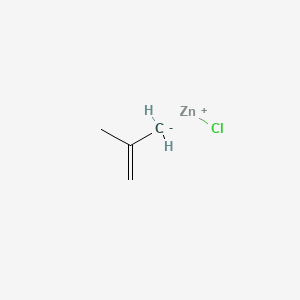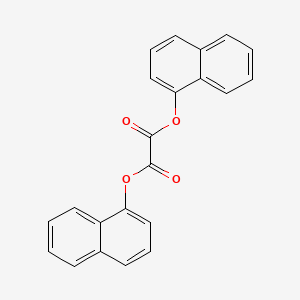
Dinaphthalen-1-yl ethanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(naphthalen-1-yl) oxalate is an organic compound characterized by the presence of two naphthalene groups attached to an oxalate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Di(naphthalen-1-yl) oxalate typically involves the reaction of naphthalene-1-ol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which then undergoes further reaction to yield the final product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of Di(naphthalen-1-yl) oxalate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reactant concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: Di(naphthalen-1-yl) oxalate can undergo various chemical reactions, including:
Oxidation: The naphthalene rings can be oxidized to form naphthoquinones.
Reduction: The oxalate moiety can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under controlled conditions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Naphthalene-1,2-diol derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
科学的研究の応用
Di(naphthalen-1-yl) oxalate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.
作用機序
The mechanism of action of Di(naphthalen-1-yl) oxalate involves its interaction with specific molecular targets, leading to various effects. For instance, in biological systems, it may interact with cellular components to induce fluorescence, making it useful as a probe. The pathways involved include the absorption of light and subsequent emission, which can be harnessed for imaging and diagnostic purposes.
類似化合物との比較
Naphthalene-1,2-diol: Shares the naphthalene core but differs in functional groups.
Naphthoquinone: An oxidized form of naphthalene with distinct chemical properties.
Di(naphthalen-2-yl) oxalate: A structural isomer with naphthalene groups attached at different positions.
Uniqueness: Di(naphthalen-1-yl) oxalate is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.
特性
CAS番号 |
94644-74-3 |
|---|---|
分子式 |
C22H14O4 |
分子量 |
342.3 g/mol |
IUPAC名 |
dinaphthalen-1-yl oxalate |
InChI |
InChI=1S/C22H14O4/c23-21(25-19-13-5-9-15-7-1-3-11-17(15)19)22(24)26-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
InChIキー |
FFHXCBMTEIRFEA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C(=O)OC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14354089.png)
![1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}](/img/structure/B14354091.png)
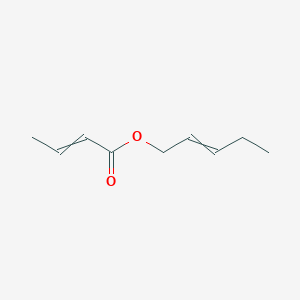
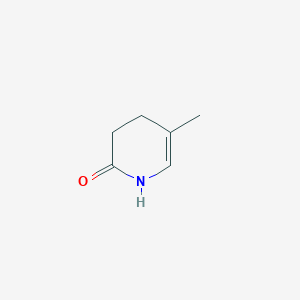
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)

![Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate](/img/structure/B14354130.png)
![2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol](/img/structure/B14354134.png)
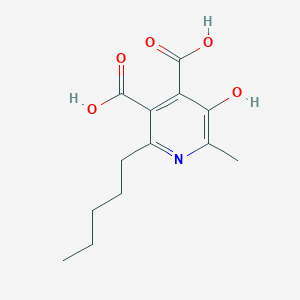
![2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride](/img/structure/B14354144.png)

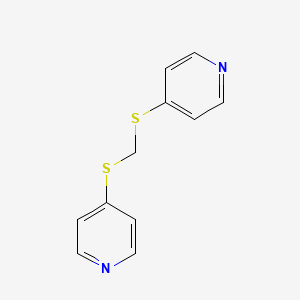
![2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide](/img/structure/B14354158.png)
